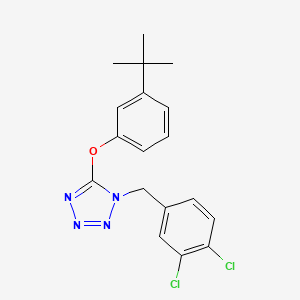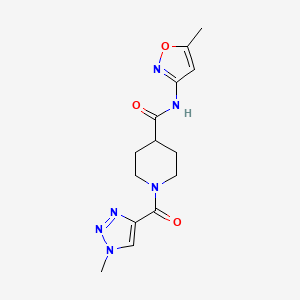
2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride
Overview
Description
“2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2N2O2 . It belongs to the pyridine family. This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 237.08 . The SMILES representation of the molecule is COC1=NC=C (C=C1)NC (=O)CCl.Cl .Scientific Research Applications
Environmental Science and Herbicide Research
Chloroacetamide herbicides, including compounds similar to "2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride," are used in agricultural settings for pre-emergent control of grasses and broadleaf weeds. Research into these compounds often focuses on their metabolism in both humans and rats, understanding their environmental impact, and assessing their adsorption and bioactivity in soils. For instance, studies on chloroacetamide herbicides such as acetochlor and metolachlor have revealed their carcinogenic potential in rats and explored their complex metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, the adsorption, bioactivity, and soil tests for chloroacetamide herbicides have been evaluated to understand their environmental interactions (Weber & Peter, 1982).
Chemistry and Synthesis
Research in chemistry has explored the synthesis and structural aspects of compounds related to "this compound." For example, studies have looked at the synthesis of various pyridazine derivatives, including those with antimicrobial properties, highlighting the versatility and significance of chloroacetamide compounds in drug discovery and chemical synthesis (Horie, 1963).
Biodegradation and Environmental Remediation
Understanding the biodegradation of chloroacetamide herbicides is crucial for assessing their environmental impact and exploring potential remediation strategies. For instance, the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, has been investigated, providing insights into microbial pathways capable of mitigating the environmental presence of these compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRWMWICGKDIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)


![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)
![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)